

# Application Notes: Analytical Characterization of 5-Phenylloxazolidine-2,4-dione

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## Compound of Interest

Compound Name: 5-Phenylloxazolidine-2,4-dione

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Compound: **5-Phenylloxazolidine-2,4-dione** IUPAC Name: 5-phenyl-1,3-oxazolidine-2,4-dione

Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>3</sub> Molecular Weight: 177.16 g/mol CAS Number: 5841-63-4

## Overview

These application notes provide detailed protocols for the analytical characterization of **5-Phenylloxazolidine-2,4-dione**, a key heterocyclic compound. The methods described are essential for confirming the identity, purity, and stability of the molecule in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

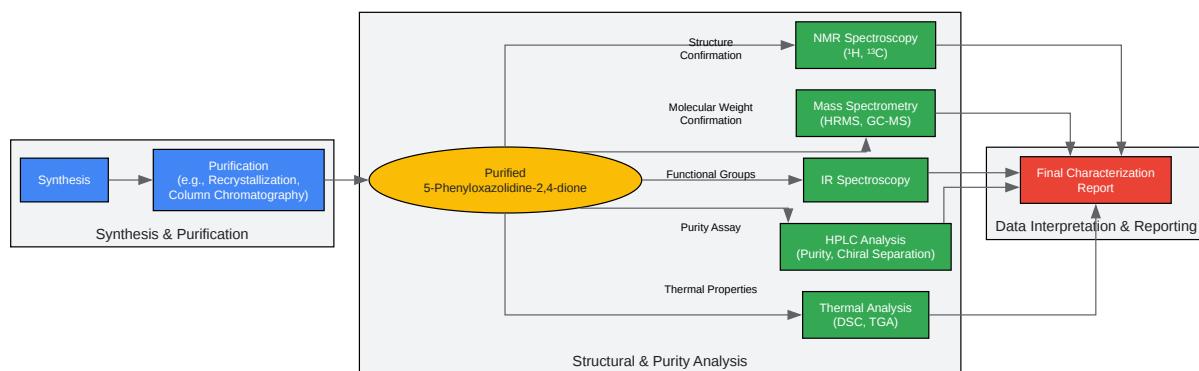


Figure 1: General Analytical Workflow for 5-Phenylloxazolidine-2,4-dione

[Click to download full resolution via product page](#)**Figure 1:** General Analytical Workflow for **5-Phenylloxazolidine-2,4-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure elucidation of **5-Phenylloxazolidine-2,4-dione** by providing information on the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.[1][2]

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).

- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds using proton decoupling.
  - Process the data similarly to the <sup>1</sup>H spectrum.

## Data Presentation: Expected Chemical Shifts

The following table summarizes the expected NMR spectral data for **5-Phenylloxazolidine-2,4-dione** based on its chemical structure.

<sup>1</sup> H NMR Data (DMSO-d <sub>6</sub> , 400 MHz)	<sup>13</sup> C NMR Data (DMSO-d <sub>6</sub> , 101 MHz)
Chemical Shift ( $\delta$ , ppm)	Multiplicity
~11.5	broad s
~7.45 - 7.35	m
~5.90	s

Note: s = singlet, m = multiplet. Chemical shifts are illustrative and may vary based on solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, while

fragmentation patterns can help confirm the structure.

## Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Acquisition:
  - Infuse the sample solution at a flow rate of 5-10  $\mu$ L/min.
  - Acquire data in both positive and negative ion modes.
  - Set the mass range from m/z 50 to 500.
  - Use an internal calibrant for accurate mass measurement.

## Data Presentation: Expected Mass and Fragments

Parameter	Expected Value
Molecular Formula	$C_9H_7NO_3$
Exact Mass (Monoisotopic)	177.0426 u
Observed Ion (Positive Mode)	$[M+H]^+ = 178.0504$ , $[M+Na]^+ = 200.0323$
Observed Ion (Negative Mode)	$[M-H]^- = 176.0348$
Potential Key Fragments	Phenyl group (m/z 77), Loss of $CO_2$ (M-44), Loss of $Ph-CH=C=O$ (M-118)

Note: Fragmentation patterns can vary significantly based on the ionization technique and energy used.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.[8][9]

## Experimental Protocol: FTIR-ATR

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Average 16-32 scans to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Data Presentation: Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Functional Group
~3250	Medium, Broad	N-H Stretch	Amide N-H
~3060	Medium	C-H Stretch	Aromatic C-H
~1790	Strong	C=O Stretch (Asymmetric)	Dione Carbonyl
~1725	Strong	C=O Stretch (Symmetric)	Dione Carbonyl
~1600, ~1495	Medium-Weak	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Ether C-O in ring
~750, ~700	Strong	C-H Bend (Out-of-plane)	Monosubstituted Phenyl

Note: The presence of two distinct carbonyl peaks is characteristic of the dione structure.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of **5-Phenylloxazolidine-2,4-dione** and for separating enantiomers if a chiral version is synthesized.[10][11][12][13]

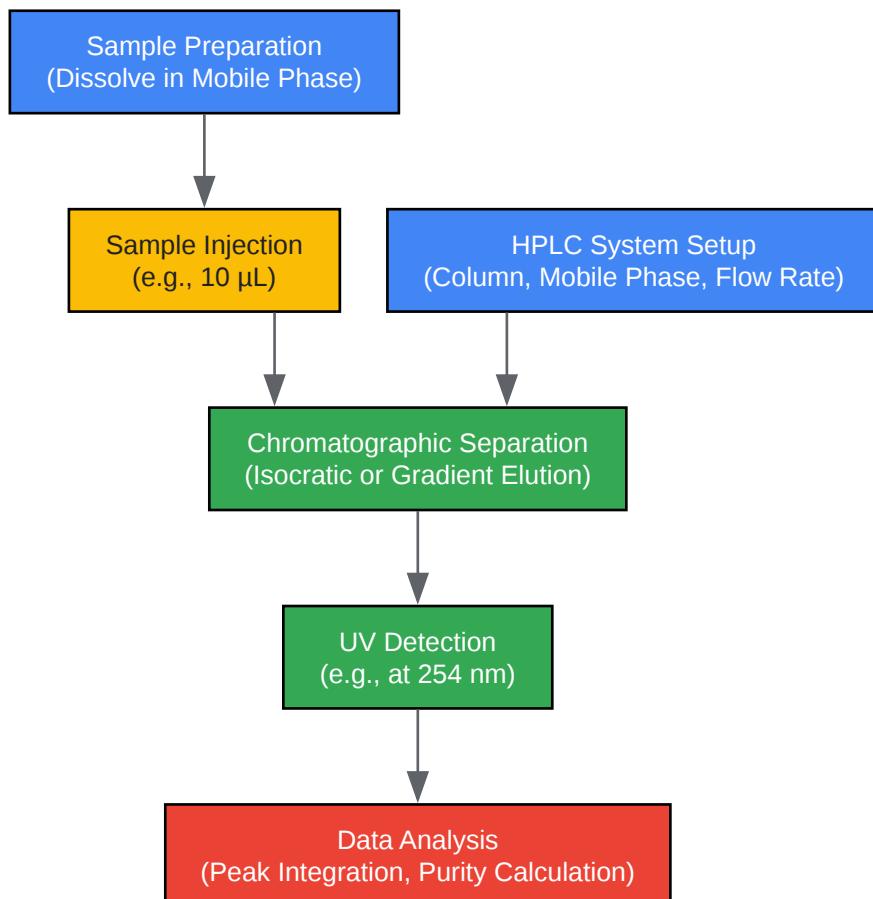


Figure 2: HPLC Purity Analysis Workflow

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- To cite this document: BenchChem. [Application Notes: Analytical Characterization of 5-Phenylloxazolidine-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013836#analytical-methods-for-the-characterization-of-5-phenylloxazolidine-2-4-dione>]

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